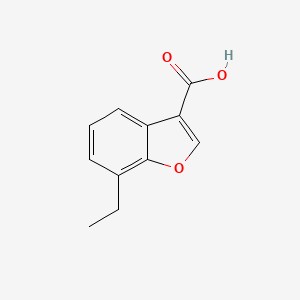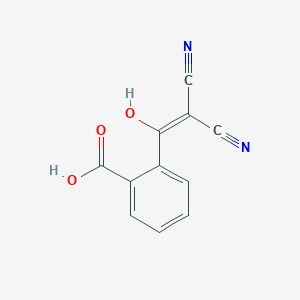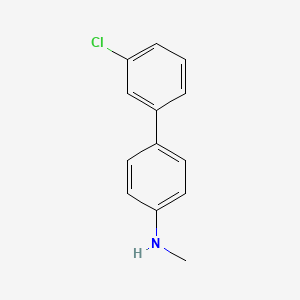
4-(3-Chlorophenyl)-N-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Chlorophenyl)-N-methylaniline is an organic compound that belongs to the class of aniline derivatives It features a chlorinated phenyl ring attached to an aniline moiety, which is further substituted with a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chlorophenyl)-N-methylaniline can be achieved through several methods. One common approach involves the reaction of 3-chloronitrobenzene with methylamine under reducing conditions to form the desired aniline derivative. The reaction typically proceeds as follows:
Reduction of 3-chloronitrobenzene: 3-chloronitrobenzene is reduced to 3-chloroaniline using a reducing agent such as iron powder in the presence of hydrochloric acid.
N-Methylation: The resulting 3-chloroaniline is then reacted with methyl iodide in the presence of a base like sodium hydroxide to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include:
Catalytic Hydrogenation: Using a catalyst such as palladium on carbon (Pd/C) to reduce 3-chloronitrobenzene to 3-chloroaniline.
Methylation: Employing methylating agents like dimethyl sulfate or methyl chloride in the presence of a base to achieve N-methylation.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-Chlorophenyl)-N-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorinated phenyl ring allows for nucleophilic aromatic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Sodium methoxide (NaOCH₃) in methanol.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(3-Chlorophenyl)-N-methylaniline has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound is used in the development of organic semiconductors and other advanced materials.
Organic Synthesis: It acts as a building block for the synthesis of more complex organic molecules.
Biological Studies: Researchers use it to study the effects of chlorinated aniline derivatives on biological systems.
Wirkmechanismus
The mechanism of action of 4-(3-Chlorophenyl)-N-methylaniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: It can modulate signaling pathways, such as those involved in oxidative stress, inflammation, or cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-Chlorophenyl)-N-methylaniline: Similar structure but with the chlorine atom at the para position.
4-(3-Bromophenyl)-N-methylaniline: Similar structure with a bromine atom instead of chlorine.
4-(3-Chlorophenyl)-N-ethylamine: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
4-(3-Chlorophenyl)-N-methylaniline is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological targets. The presence of the chlorine atom at the meta position and the methyl group on the aniline nitrogen contribute to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H12ClN |
|---|---|
Molekulargewicht |
217.69 g/mol |
IUPAC-Name |
4-(3-chlorophenyl)-N-methylaniline |
InChI |
InChI=1S/C13H12ClN/c1-15-13-7-5-10(6-8-13)11-3-2-4-12(14)9-11/h2-9,15H,1H3 |
InChI-Schlüssel |
SBQGWUPSNFUNFX-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=CC=C(C=C1)C2=CC(=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



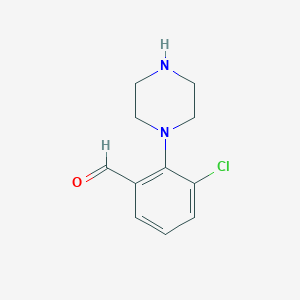
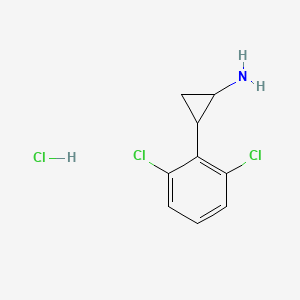
![Benzyl 3-[(chlorosulfonyl)methyl]-2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13174873.png)
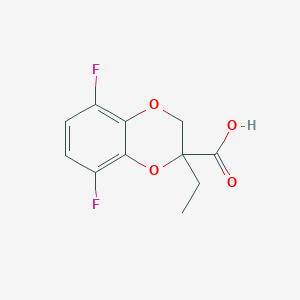
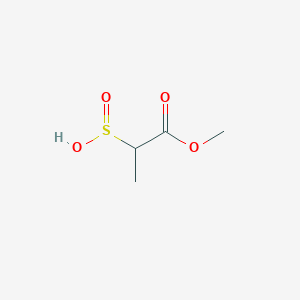
![2-[9H-fluoren-9-ylmethoxycarbonyl(1-methoxypropan-2-yl)amino]acetic acid](/img/structure/B13174883.png)

![2-[Methyl(oxolan-3-yl)amino]pyridine-3-carbaldehyde](/img/structure/B13174892.png)

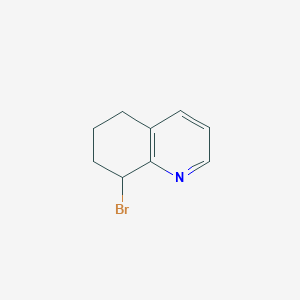
![N-{4-[(1S)-2-chloro-1-hydroxyethyl]phenyl}-N-methylmethanesulfonamide](/img/structure/B13174905.png)
